2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound with a molecular formula of C22H17N3O4 This compound is notable for its unique structure, which includes a phenyl group, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,5-dimethylphenol with 4-chloronitrobenzene to form 4-(3,5-dimethylphenoxy)-3-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide undergoes cyclization with phenyl isocyanate to yield the target compound .
Chemical Reactions Analysis
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-[4-(3,5-Dimethylphenoxy)-3-aminophenyl]-5-phenyl-1,3,4-oxadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole can be compared with similar compounds such as:
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares the dimethylphenoxy group but differs in its overall structure and properties.
4-[2-(3,5-Dimethylphenoxy)ethyl]morpholine: Another compound with a similar phenoxy group but different functional groups and applications.
The uniqueness of this compound lies in its combination of a nitrophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H17N3O4/c1-14-10-15(2)12-18(11-14)28-20-9-8-17(13-19(20)25(26)27)22-24-23-21(29-22)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
SJVXAFRORUKUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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